Benzofuran-4-carbaldehyde

概要

説明

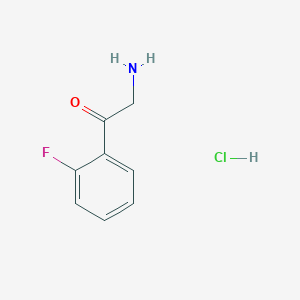

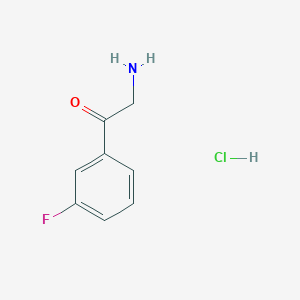

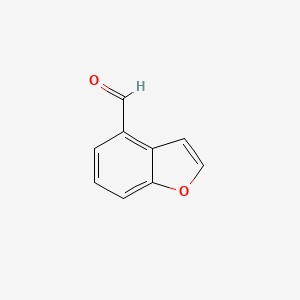

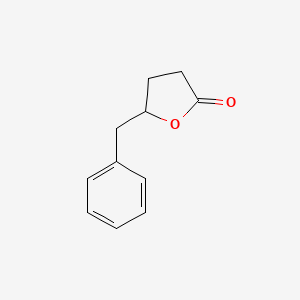

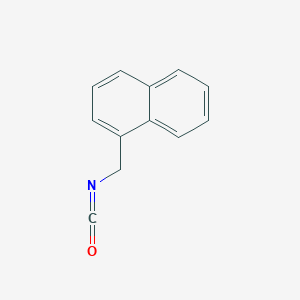

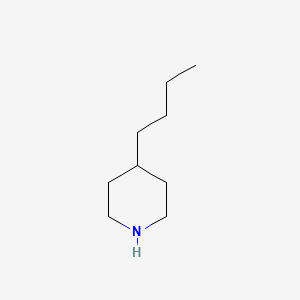

Benzofuran-4-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a fused benzene and furan ring structure with an aldehyde functional group at the fourth position. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and polymers with diverse applications .

Synthesis Analysis

The synthesis of benzofuran-4-carbaldehyde derivatives can be achieved through several methods. One approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene to form chloromethylene furans, which then rearrange into benzofuran carbaldehydes under mild acidic conditions . Another method includes the preparation of dihydrobenzofuro[2,3-b]benzofuran dicarbaldehyde from p-cresol and glyoxal, followed by Knoevenagel polycondensation with bis(cyanoacetate) monomers to synthesize donor-acceptor polymers . Additionally, the synthesis of Schiff bases from benzofuran-4-carbaldehydes has been reported, where the introduction of substituents can influence the tautomeric equilibrium between benzoid and quinoid forms .

Molecular Structure Analysis

The molecular structure of benzofuran-4-carbaldehyde derivatives is characterized by the presence of the benzofuran core and the aldehyde group. The structural diversity is further enriched by the introduction of various substituents, which can lead to the formation of tautomers and influence the compound's reactivity and interaction with other molecules . X-ray structure analysis has been utilized to confirm the molecular structure of reaction products derived from benzofuran carbaldehydes .

Chemical Reactions Analysis

Benzofuran-4-carbaldehyde and its derivatives participate in a variety of chemical reactions. The compound's aldehyde group is reactive and can form Schiff bases with amines, as demonstrated by the synthesis of iminomethyl derivatives . The compound can also undergo polymerization reactions, as seen in the synthesis of polymers with donor-acceptor properties . Furthermore, benzofuran carbaldehydes can be used as starting materials for the synthesis of complex molecules, such as benzofuro[3,2-c]pyridine derivatives, through a series of reactions including cyclization and aromatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-4-carbaldehyde derivatives are influenced by their molecular structure. These compounds exhibit good solubility in most organic solvents, which is beneficial for their application in polymer synthesis . The introduction of substituents can affect the compound's luminescence properties, making them potential candidates for chemosensors . The thermal properties of benzofuran derivatives have also been studied, revealing high thermal stability, which is advantageous for the development of materials with robust performance under various conditions .

科学的研究の応用

1. Novel Heterocycles Synthesis

Benzofuran-4-carbaldehyde is used as a precursor for synthesizing various novel heterocycles. Facile reactions with different compounds such as 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides like cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives have been explored. These reactions produce novel structures confirmed through various spectroscopic methods, including X-ray crystal structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Functionalized Benzofurans and Mechanistic Investigations

2. Assembly of Highly Functionalized Benzofurans

Highly functionalized benzofurans can be prepared using base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, producing chloromethylene furans. These intermediates undergo rearrangement into benzofuran carbaldehydes under mild acidic conditions. Mechanistic investigations have led to the synthesis of several biologically active benzofurans (Schevenels & Markó, 2012), (Schevenels, Tinant, Declercq, & Markó, 2013).

Synthesis of Benzofuran Pyrazole Heterocycles

3. Benzofuran Pyrazole Heterocycles

The synthesis of benzofuran pyrazole heterocycles, specifically 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives, has been described. These compounds have been tested for analgesic and anti-inflammatory activities, with some showing significant effectiveness (Kenchappa & Bodke, 2020).

Synthesis and Biological Activities

4. Synthesis of Benzofuran-Fused Compounds

Benzofuran-fused pyrido[4,3-d]pyrimidines have been synthesized using a catalyst-free approach. These compounds demonstrate good antitumor activities, highlighting the potential of benzofuran derivatives in medicinal chemistry (Li, Yue, Xiang, Lv, Song, Miao, & Yang, 2014).

5. Antioxidant and Anti-inflammatory Properties

Benzofuran derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Notably, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives demonstrated significant antioxidant and anti-inflammatory activities, comparable to standard drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).

Safety And Hazards

将来の方向性

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

特性

IUPAC Name |

1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBNWXQWPDJHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536129 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-4-carbaldehyde | |

CAS RN |

95333-13-4 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)